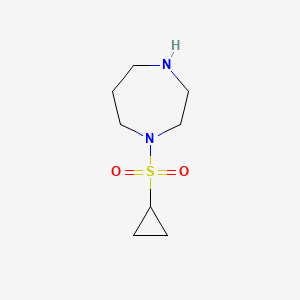

1-(Cyclopropanesulfonyl)-1,4-diazepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylsulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12,8-2-3-8)10-6-1-4-9-5-7-10/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVOCMJYAAFMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropanesulfonyl 1,4 Diazepane and Its Derivatives

Established and Emerging Approaches for 1,4-Diazepane Ring Synthesis

The construction of the 1,4-diazepane core, a medium-sized heterocycle, presents unique synthetic challenges due to unfavorable entropic and enthalpic factors associated with the formation of seven-membered rings. Nevertheless, a variety of innovative strategies have been developed to efficiently access this important scaffold.

Cascade Ring Expansion Methodologies for Medium-Sized Heterocycles

Cascade ring expansion reactions have emerged as a powerful tool for the synthesis of medium-sized rings, including 1,4-diazepanes, as they can circumvent the challenges of direct cyclization. mdpi.com These methods often involve the formation of a smaller, more readily accessible ring that subsequently undergoes a rearrangement to expand to the desired seven-membered system. This approach can be advantageous as it often proceeds without the need for high-dilution conditions, which are typically required to favor intramolecular cyclization over intermolecular polymerization in the synthesis of medium rings. mdpi.com One such strategy involves a cyclization/ring expansion cascade where a linear precursor undergoes an initial cyclization to form a reactive intermediate, which then rearranges to the larger ring structure.

A notable example involves the synthesis of azetidine-fused 1,4-diazepine derivatives. In this approach, an intramolecular copper-catalyzed C-N cross-coupling reaction of a 1-(2-bromobenzyl)azetidine-2-carboxamide precursor yields a tetracyclic system containing a 1,4-diazepine ring fused to an azetidine (B1206935) ring. This fused intermediate can then undergo a ring-opening reaction of the strained azetidine ring with various nucleophiles to afford functionalized 1,4-benzodiazepine (B1214927) derivatives. While this specific example leads to a benzodiazepine (B76468), the principle of using a strained ring to drive the formation of a larger heterocyclic system is a key concept in cascade ring expansion methodologies.

N-Propargylamine Cyclization Pathways to 1,4-Diazepanes

N-Propargylamines are versatile building blocks in the synthesis of nitrogen-containing heterocycles, including 1,4-diazepanes. These approaches are attractive due to their high atom economy and the potential for creating molecular complexity in a limited number of synthetic steps. Various transition metal-catalyzed and base-mediated cyclization strategies have been developed to convert acyclic precursors containing N-propargylamine moieties into the 1,4-diazepane skeleton. These reactions often proceed through an intramolecular hydroamination or a related cycloisomerization pathway. The versatility of the propargyl group allows for the introduction of diverse substituents into the final diazepane ring.

Palladium-Catalyzed Cyclization and Amination Approaches

Palladium catalysis has been extensively utilized in the synthesis of benzodiazepine and related diazepine (B8756704) structures. These methods often involve the intramolecular coupling of an amine with an aryl or alkyl halide or another suitable electrophilic partner. For instance, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been shown to produce substituted 1,4-benzodiazepines. This reaction proceeds through the formation of a π-allylpalladium intermediate, which undergoes intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered ring.

Furthermore, palladium-catalyzed intramolecular C-N bond formation, such as the Buchwald-Hartwig amination, is a powerful tool for constructing the 1,4-diazepane ring from appropriately functionalized acyclic precursors. These reactions typically involve the coupling of a primary or secondary amine with an aryl or vinyl halide in the presence of a palladium catalyst and a suitable ligand.

Introduction of the Cyclopropanesulfonyl Moiety into Diazepane Scaffolds

Once the 1,4-diazepane ring is formed, or in some cases, during its construction, the cyclopropanesulfonyl group must be introduced. This can be achieved through direct sulfonylation of the diazepine nitrogen or by employing a precursor that already contains the desired sulfonyl group.

Direct Sulfonylation Reactions on Nitrogen Heterocycles

The most straightforward method for the synthesis of 1-(cyclopropanesulfonyl)-1,4-diazepane is the direct sulfonylation of the 1,4-diazepane ring. This reaction typically involves the treatment of 1,4-diazepane, or a protected derivative such as N-Boc-1,4-diazepane, with cyclopropanesulfonyl chloride in the presence of a base.

The synthesis of the key reagent, cyclopropanesulfonyl chloride, can be achieved by reacting cyclopropylmagnesium bromide with sulfur dioxide, followed by treatment with N-chlorosuccinimide (NCS).

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| 1,4-Diazepane | Cyclopropanesulfonyl chloride | Base (e.g., Triethylamine, Pyridine) | This compound | Inferred |

| N-Boc-1,4-diazepane | Cyclopropanesulfonyl chloride | Base | N-Boc-4-(cyclopropanesulfonyl)-1,4-diazepane | Inferred |

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at reduced temperatures to control the exothermicity of the reaction. The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the diazepine nitrogen on the sulfonyl chloride. Subsequent deprotection of the Boc group, if used, would yield the target compound.

Precursor-Based Strategies for Sulfonylated Diazepanes

An alternative approach involves the use of a precursor that already contains the cyclopropanesulfonyl moiety. This strategy can be advantageous if the direct sulfonylation of the pre-formed diazepine ring is problematic, for instance, due to competing side reactions or issues with regioselectivity in unsymmetrically substituted diazepanes.

In such a strategy, a molecule like cyclopropanesulfonamide (B116046) could be elaborated into a larger fragment containing one of the nitrogen atoms of the future diazepine ring. This functionalized precursor would then be reacted with another component to close the seven-membered ring. For example, a cyclopropanesulfonamide derivative bearing a suitable electrophilic or nucleophilic handle could be used in a cyclization reaction, such as an intramolecular alkylation or reductive amination, to form the 1,4-diazepane ring. While specific examples for the synthesis of this compound via this route are not prevalent in the literature, the general principle is a valid synthetic design.

Stereoselective Synthesis of this compound Derivatives

The introduction of stereocenters into the 1,4-diazepane ring is a critical aspect of medicinal chemistry, as the chirality of a molecule can profoundly influence its pharmacological activity. While specific literature on the stereoselective synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of other chiral 1,4-diazepane and benzodiazepine derivatives.

Stereoselective strategies generally fall into two main categories: the use of chiral starting materials or the application of chiral auxiliaries and catalysts.

One common approach involves starting with enantiomerically pure precursors. For instance, the synthesis of chiral 1,4-benzodiazepin-2-ones often relies on natural L-α-amino acids as the starting point. chemistryviews.org This strategy ensures that the desired stereochemistry is embedded in the molecule from the outset. A similar approach could be envisioned for 1,4-diazepane derivatives, where a chiral diamine or a chiral amino acid derivative serves as the foundational building block.

Another powerful method is the use of organocatalysis. Researchers have developed one-pot enantioselective routes to tetrahydro-1,4-benzodiazepin-2-ones using a quinine-derived urea (B33335) catalyst. chemistryviews.org This process involves an organocatalyzed Knoevenagel reaction, followed by asymmetric epoxidation and a domino ring-opening cyclization, achieving high enantioselectivity (up to 98% ee). chemistryviews.org Such catalytic asymmetric methods offer a streamlined approach to creating chiral seven-membered heterocycles. chemistryviews.org

Solid-phase synthesis has also been employed to achieve stereoselectivity. For example, the stereoselective formation of tetrahydro-6H-benzo[e] chemistryviews.orgjocpr.comoxazino[4,3-a] chemistryviews.orgjocpr.comdiazepine-6,12(11H)-diones was accomplished starting from polymer-supported Ser(tBu)-OH. nih.gov The synthesis proceeded through linear intermediates and a key stereoselective reduction step, resulting in the target compounds with full retention of the stereocenter's configuration. nih.gov

Furthermore, copper-catalyzed asymmetric intramolecular cyclizations have been developed for the synthesis of dibenzo[b,d]azepines, which are structurally related to diazepanes. These reactions can create both central and axial stereogenic elements with high diastereoselectivity and enantioselectivity. us.esrsc.org

The following table summarizes some stereoselective approaches to related diazepine structures, which could be adapted for the synthesis of chiral this compound derivatives.

| Starting Material/Catalyst | Synthetic Strategy | Target Molecule Class | Key Findings |

| L-α-amino acids | Stereoselective stepwise synthesis | Tetrahydro-1,4-benzodiazepin-2-ones | Provides a direct route to chiral products by incorporating a chiral pool starting material. chemistryviews.org |

| Quinine-derived urea catalyst | One-pot organocatalyzed Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization | Tetrahydro-1,4-benzodiazepin-2-ones | Achieves high enantioselectivity (up to 98% ee) under mild conditions. chemistryviews.org |

| Polymer-supported Ser(tBu)-OH | Solid-phase synthesis with stereoselective reduction | Tetrahydro-6H-benzo[e] chemistryviews.orgjocpr.comoxazino[4,3-a] chemistryviews.orgjocpr.comdiazepine-6,12(11H)-diones | Full retention of stereoconfiguration. nih.gov |

| CuI/(Ph-BPE) catalyst | Asymmetric intramolecular reductive cyclization | Dibenzo[b,d]azepines | High yields and excellent diastereo- and enantioselectivities. us.esrsc.org |

Protecting Group Strategies in 1,4-Diazepane Synthesis

The synthesis of complex molecules like substituted 1,4-diazepanes often necessitates the use of protecting groups to temporarily mask reactive functional groups. universiteitleiden.nl In the case of the 1,4-diazepane scaffold, which contains two secondary amine functionalities with similar reactivity, regioselective functionalization presents a significant challenge. Protecting group strategies are therefore essential to achieve selective N-alkylation or N-acylation.

The most common strategy involves the mono-protection of the 1,4-diazepane ring, allowing for the selective functionalization of the remaining free amine. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

Commonly used protecting groups for the nitrogen atoms in a 1,4-diazepane ring include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions. The Cbz group, another popular choice, is stable to a range of conditions but is typically cleaved by catalytic hydrogenation.

The general scheme for the synthesis of a mono-substituted 1,4-diazepane derivative using a protecting group strategy is as follows:

Protection: 1,4-Diazepane is reacted with a protecting group precursor, such as di-tert-butyl dicarbonate (B1257347) for Boc protection, to yield the mono-protected intermediate.

Functionalization: The mono-protected 1,4-diazepane is then reacted with an appropriate electrophile (e.g., an alkyl halide or an acyl chloride) to introduce the desired substituent at the unprotected nitrogen atom.

Deprotection: The protecting group is removed under appropriate conditions to yield the final mono-substituted 1,4-diazepane.

For the synthesis of this compound, a likely approach would involve the reaction of mono-protected 1,4-diazepane with cyclopropanesulfonyl chloride, followed by deprotection.

The following table outlines common protecting groups used in amine synthesis and their typical cleavage conditions, which are applicable to the synthesis of 1,4-diazepane derivatives.

| Protecting Group | Structure | Cleavage Conditions |

| tert-Butoxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | Acidic conditions (e.g., trifluoroacetic acid, HCl) |

| Benzyloxycarbonyl (Cbz) | -C(O)OCH₂C₆H₅ | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., piperidine) universiteitleiden.nl | |

| Benzyl (B1604629) (Bn) | -CH₂C₆H₅ | Catalytic hydrogenation (e.g., H₂, Pd/C) |

The strategic use of these protecting groups allows for the precise and controlled synthesis of a wide array of 1,4-diazepane derivatives with diverse functionalities, which is a cornerstone of modern drug discovery and development.

Chemical Reactivity and Derivatization Strategies

Reactivity Profiles of the Nitrogen Centers in the 1,4-Diazepane Ring

The 1,4-diazepane ring contains two nitrogen atoms at positions 1 and 4, each with a lone pair of electrons, rendering them potentially nucleophilic and basic. However, in 1-(cyclopropanesulfonyl)-1,4-diazepane, the chemical environment of these two nitrogen centers is significantly different.

The nitrogen at the 4-position (N4) behaves as a typical secondary amine. It is nucleophilic and readily participates in reactions such as alkylation, acylation, and sulfonylation. Its reactivity is comparable to other cyclic secondary amines like piperidine (B6355638) or homopiperazine (B121016).

In contrast, the nitrogen at the 1-position (N1) is directly attached to the strongly electron-withdrawing cyclopropanesulfonyl group. This dramatically reduces its nucleophilicity and basicity. The lone pair on N1 is delocalized into the sulfonyl group, making it much less available for bonding with electrophiles. Consequently, N1 is largely unreactive under standard amine chemistry conditions. This difference in reactivity between N1 and N4 is the cornerstone of the selective functionalization of the this compound core.

Influence of the Cyclopropanesulfonyl Group on Ring Reactivity

The cyclopropanesulfonyl group is a powerful electron-withdrawing group, and its primary influence is the deactivation of the N1 nitrogen, effectively protecting it from many chemical reactions. This deactivation is a common strategy in organic synthesis, where sulfonamides are frequently used as protecting groups for amines. The sulfur atom, in its high oxidation state and bonded to two oxygen atoms, withdraws electron density from the attached nitrogen atom.

This electronic effect is paramount for the regioselective derivatization of the diazepane ring. By rendering N1 unreactive, functionalization can be directed exclusively to the N4 position. Furthermore, the steric bulk of the cyclopropanesulfonyl group may influence the conformational preferences of the seven-membered diazepane ring, which can have implications for the stereochemical outcome of reactions at other positions of the ring.

Functionalization of the this compound Core

The distinct reactivity of the two nitrogen atoms allows for a range of selective derivatization strategies.

N-Functionalization and Substitution Reactions

Functionalization predominantly occurs at the N4 position due to its higher nucleophilicity compared to the sulfonamide nitrogen (N1).

N-Alkylation: The N4 nitrogen can be readily alkylated using various alkylating agents, such as alkyl halides or tosylates, in the presence of a base to neutralize the resulting acid. This reaction is a common method to introduce diverse substituents onto the diazepane scaffold. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for N-alkylation. nih.gov

N-Acylation: The reaction of the N4 nitrogen with acyl chlorides or acid anhydrides leads to the corresponding amides. This is a robust transformation that allows for the introduction of a wide array of functional groups. Coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) is also a viable method for N-acylation. researchgate.net

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the N4 position.

N-Sulfonylation: Reaction with sulfonyl chlorides can introduce a second, different sulfonyl group at the N4 position, leading to a 1,4-disulfonylated diazepane derivative.

Table 1: Representative N4-Functionalization Reactions

| Reaction Type | Reagent Class | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Benzyl (B1604629) bromide) | N4-Alkyl-1-(cyclopropanesulfonyl)-1,4-diazepane |

| Reductive Amination | Aldehyde (e.g., Benzaldehyde), NaBH(OAc)₃ | N4-Alkyl-1-(cyclopropanesulfonyl)-1,4-diazepane |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | N4-Acyl-1-(cyclopropanesulfonyl)-1,4-diazepane |

| N-Arylation | Aryl halide (e.g., Bromobenzene), Pd catalyst | N4-Aryl-1-(cyclopropanesulfonyl)-1,4-diazepane |

Functionalization at Carbon Centers of the Diazepane Ring

Modification of the Cyclopropyl (B3062369) Ring and Sulfonyl Group

While derivatization of the diazepane ring is more common, the cyclopropanesulfonyl moiety itself presents opportunities for modification, although these are generally less explored.

Cyclopropyl Ring: The cyclopropyl group is relatively stable. Reactions involving its modification would likely require harsh conditions that could compromise the integrity of the diazepane ring. However, strategies involving transition-metal-catalyzed C-H activation or ring-opening reactions under specific conditions could be hypothetically applied.

Sulfonyl Group: The sulfonyl group is generally unreactive. Its primary role is to modify the reactivity of the N1 nitrogen. Cleavage of the N-S bond to deprotect the N1 amine is a potential transformation. This is typically achieved under harsh reducing conditions (e.g., dissolving metal reduction) or strong acidic conditions, which might affect other functional groups in the molecule. youtube.com

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

The concepts of selectivity are crucial in the derivatization of this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this molecule, the primary chemoselective challenge is differentiating between the two nitrogen atoms. As discussed, most electrophilic reagents will selectively react with the more nucleophilic N4 amine over the N1 sulfonamide.

Regioselectivity: This is the preference for reaction at one position over another. The derivatization of this compound is highly regioselective, with functionalization occurring almost exclusively at the N4 position. This is a direct consequence of the deactivating effect of the cyclopropanesulfonyl group on N1.

Stereoselectivity: If the diazepane ring or its substituents contain chiral centers, the introduction of new stereocenters can proceed with stereoselectivity. The conformation of the seven-membered ring, influenced by the bulky cyclopropanesulfonyl group and any substituents at N4, can direct the approach of reagents to one face of the ring over the other, leading to a preferred diastereomer. However, without specific examples, this remains a general consideration for substituted 1,4-diazepanes.

Structural Elucidation and Conformational Analysis of 1 Cyclopropanesulfonyl 1,4 Diazepane

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods is required to comprehensively characterize the structural features of 1-(Cyclopropanesulfonyl)-1,4-diazepane. These techniques provide complementary information, allowing for a detailed picture of both its static and dynamic molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide initial crucial information regarding the number and connectivity of atoms.

In ¹H NMR, the chemical shifts of the protons on the diazepane ring would be indicative of their local electronic environment and spatial orientation. Protons in different positions relative to the electron-withdrawing sulfonyl group would exhibit distinct resonances. Furthermore, the coupling constants (J-values) between adjacent protons would offer insight into the dihedral angles, which are directly related to the ring's conformation. For the parent 1,4-diazepane (homopiperazine), the ¹⁵N NMR signal has been observed at -344.6 ppm relative to nitromethane, a value consistent with similar cyclic secondary amines. mdpi.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be particularly valuable in establishing through-space proximities between protons, which is critical for deducing the preferred conformation(s) in solution. For instance, observing cross-peaks between protons on the cyclopropyl (B3062369) group and specific protons on the diazepane ring would help define the orientation of the sulfonyl moiety relative to the seven-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is a hypothetical representation based on known chemical shift ranges for similar functional groups.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl-CH | 2.5 - 3.0 | 30 - 35 |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | 5 - 10 |

| Diazepane-CH₂ (adjacent to SO₂) | 3.2 - 3.6 | 45 - 50 |

| Diazepane-CH₂ (adjacent to NH) | 2.8 - 3.2 | 48 - 53 |

| Diazepane-CH₂ (C5/C6) | 1.8 - 2.2 | 25 - 30 |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the 1,4-diazepane ring and the orientation of the cyclopropanesulfonyl substituent in the crystalline form.

For the parent compound, homopiperazine (B121016) (1,4-diazepane), X-ray diffraction has shown that it can adopt a pseudo-chair conformation in the solid state. mdpi.com In substituted 1,4-diazepane derivatives, such as certain orexin (B13118510) receptor antagonists, the diazepane ring has been observed to exist in a twist-boat conformation in the solid state. nih.gov Therefore, the conformation of this compound in the solid state will be influenced by the steric and electronic effects of the cyclopropanesulfonyl group and the packing forces within the crystal lattice.

Table 2: Representative Crystallographic Data for a Substituted 1,4-Diazepane Derivative This table presents example data from a related structure to illustrate the type of information obtained from X-ray diffraction.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.45 |

| Ring Conformation | Twist-boat |

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its structure.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups. The N-H stretching vibration of the secondary amine would likely appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and diazepane methylene (B1212753) groups would be observed around 2850-3000 cm⁻¹. The most prominent features would be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, typically found in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The presence of a sulfonamide can be confirmed by these strong absorptions.

Raman spectroscopy would provide complementary information. While the SO₂ stretches are also Raman active, the C-H and C-C vibrations of the cyclopropyl and diazepane rings may be more prominent. In studies of related benzodiazepines, which contain a diazepine (B8756704) ring, characteristic Raman bands have been assigned to various ring vibrations. researchgate.netresearchgate.net For instance, C-C-N vibrational stretches are typically observed between 1160 and 1180 cm⁻¹. researchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| N-H (secondary amine) | Stretch | 3300 - 3500 (medium) | 3300 - 3500 (weak) |

| C-H (aliphatic) | Stretch | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| SO₂ (sulfonyl) | Asymmetric Stretch | 1300 - 1350 (strong) | 1300 - 1350 (medium) |

| SO₂ (sulfonyl) | Symmetric Stretch | 1140 - 1160 (strong) | 1140 - 1160 (strong) |

| C-N | Stretch | 1020 - 1250 (medium) | 1020 - 1250 (medium) |

In-Depth Conformational Analysis of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in several low-energy conformations. The presence of the cyclopropanesulfonyl substituent at the N1 position will significantly influence the conformational landscape of the ring.

Characterization of Preferred Ring Conformations (e.g., twist-boat, chair-boat interconversions)

The 1,4-diazepane ring can, in principle, adopt several conformations, with the most common being chair, boat, and twist-boat forms. For many N,N'-disubstituted 1,4-diazepanes, particularly those studied as orexin receptor antagonists, a twist-boat conformation is often favored. nih.gov This preference can be driven by factors such as the avoidance of steric clashes and the potential for intramolecular interactions. nih.gov In some instances, a chair or twist-chair conformation has also been observed. nih.gov

Computational modeling, using methods such as Density Functional Theory (DFT), would be a powerful tool to predict the relative energies of the different possible conformations of this compound. These calculations would help to identify the most stable conformer(s) and to understand the energetic landscape of the conformational interconversions. The results from such calculations can then be correlated with the experimental data from NMR and X-ray diffraction to build a comprehensive model of the molecule's structure.

Analysis of Ring Inversion Barriers and Dynamics

The different conformations of the 1,4-diazepane ring are typically in rapid equilibrium at room temperature. The energy barrier to this ring inversion can be studied using variable-temperature NMR spectroscopy. By monitoring the changes in the NMR spectrum as the temperature is lowered, it may be possible to "freeze out" the individual conformers. The temperature at which the signals for the interconverting conformers coalesce can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process.

For related 1,4-diazepine systems like diazepam, computational studies have been performed to investigate the ring inversion process, yielding calculated barriers that are in good agreement with experimental data. nih.gov For diazepam, the calculated ring inversion barrier is approximately 17.6 kcal/mol. nih.gov The barrier to ring inversion generally decreases with an increase in the size of the heterocyclic ring. scribd.com The specific barrier for this compound would depend on the steric bulk and electronic nature of the cyclopropanesulfonyl group, which can influence the stability of the transition state for the inversion process.

Impact of the Cyclopropanesulfonyl Substituent on Conformational Preferences

The conformational landscape of the seven-membered 1,4-diazepane ring is complex, with several low-energy conformations such as chair, boat, and twist-boat forms being accessible. The introduction of a bulky and electron-withdrawing cyclopropanesulfonyl group at the N1 position is expected to have a profound impact on the relative energies of these conformers and the barriers to their interconversion.

The nitrogen atom of a sulfonamide is known to have a planar or near-planar geometry due to the delocalization of the nitrogen lone pair into the sulfonyl group. This planarity, coupled with the steric bulk of the cyclopropyl ring, will likely introduce significant steric hindrance. This hindrance can destabilize certain conformations of the diazepane ring. For instance, conformations that would lead to steric clashes between the cyclopropanesulfonyl group and the protons on the diazepane ring, particularly those at positions 2 and 7, would be of higher energy.

In analogous N,N-disubstituted-1,4-diazepane systems, twist-boat conformations have been identified as being unexpectedly low in energy. nih.gov This is often attributed to the minimization of transannular steric interactions. It is plausible that this compound would also favor a twist-boat conformation to accommodate the bulky substituent and minimize steric strain across the ring.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C8H16N2O2S | PubChem uni.lu |

| Molecular Weight | 204.29 g/mol | PubChem uni.lu |

| XlogP (predicted) | -0.2 | PubChem uni.lu |

| Monoisotopic Mass | 204.09325 Da | PubChem uni.lu |

Theoretical and Computational Chemistry Approaches to 1 Cyclopropanesulfonyl 1,4 Diazepane

Quantum Mechanical Studies for Electronic and Molecular Structures

Quantum mechanical methods are fundamental in elucidating the electronic and molecular structure of 1-(cyclopropanesulfonyl)-1,4-diazepane. These studies offer a detailed view of the molecule's geometry, energy, and electronic distribution.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-31+G(d,p), are employed to determine the most stable geometric configuration (geometry optimization) and to map out the potential energy surface. nih.govresearchgate.net

Energy profile calculations can map the energy changes associated with rotations around key single bonds, such as the N-S bond and the C-S bond, to identify rotational barriers and stable conformers. These profiles are crucial for understanding the molecule's flexibility and the accessibility of different conformational states.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Optimized Structure of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| S=O (avg) | 1.45 |

| S-N | 1.65 |

| S-C (cyclopropyl) | 1.80 |

| C-N (diazepane, avg) | 1.47 |

| C-C (diazepane, avg) | 1.54 |

| C-C (cyclopropyl, avg) | 1.51 |

| Bond Angles (°) ** | |

| O=S=O | 120.5 |

| O=S=N | 108.0 |

| N-S-C | 105.0 |

| S-N-C (diazepane) | 118.0 |

| Dihedral Angles (°) ** | |

| C-N-S-C | 65.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

Ab Initio and Semi-Empirical Methodologies in Conformational Space Exploration

While DFT is a primary tool, other quantum mechanical methods also contribute to understanding the conformational landscape of this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. They can provide highly accurate energy calculations and are often used as benchmarks for other methods. For a flexible molecule like this compound, ab initio calculations can be computationally expensive but offer a detailed exploration of the potential energy surface to identify various low-energy conformers.

Semi-Empirical Methods: Methods like AM1 and PM3 use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are significantly faster, making them suitable for initial, broad explorations of the conformational space of larger molecules. A semi-empirical approach can efficiently scan numerous potential conformations, the most promising of which can then be subjected to higher-level DFT or ab initio calculations for refinement.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for atomic motions and interactions. nih.gov This approach is particularly valuable for understanding the conformational flexibility and solvent effects on this compound.

Exploration of Conformational Ensembles

MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion. By simulating the molecule over a period of time (from nanoseconds to microseconds), a trajectory of atomic positions is generated. This trajectory represents an ensemble of different conformations that the molecule can adopt at a given temperature.

Analysis of this ensemble reveals the most populated conformational states and the transitions between them. For this compound, MD simulations can illustrate the flexibility of the seven-membered diazepane ring, which can exist in various twist-chair and boat-like conformations. The simulations also show the range of orientations that the cyclopropanesulfonyl substituent can adopt.

Simulation of Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water).

These simulations can reveal how solvent molecules form hydrogen bonds with the sulfonyl oxygens and the amine group in the diazepane ring, and how these interactions stabilize certain conformations over others. The presence of a solvent can alter the energy landscape, potentially leading to different preferred conformations compared to the gas phase calculations performed with quantum mechanics.

Analysis of Electronic Properties and Reactivity Descriptors

Quantum mechanical calculations also provide a wealth of information about the electronic properties of this compound, which are crucial for understanding its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the sulfonyl group. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Reactivity Descriptors: From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the ability to accept electrons ( χ2/(2η) ).

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 6.7 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 0.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 3.35 |

| Electrophilicity Index (ω) | 2.57 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from quantum mechanical calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. wikipedia.orgyoutube.com It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO density indicates the regions most susceptible to electrophilic attack, while the LUMO distribution highlights the sites prone to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 8.08 |

Note: The values presented in this table are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color spectrum to indicate different potential regions. chemrxiv.org Red and yellow areas represent regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue areas indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas denote regions of neutral potential.

In the context of this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the diazepane ring, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms. This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals. southampton.ac.uk This method allows for the quantitative assessment of electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant delocalization effect.

For this compound, NBO analysis can reveal important hyperconjugative interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. These delocalization effects play a crucial role in stabilizing the molecule.

Table 2: Second-Order Perturbation Analysis of Hyperconjugative Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N5 | σ* (C4-C6) | 2.8 |

| LP (1) O1 | σ* (S1-C1) | 1.5 |

| σ (C1-C2) | σ* (S1-N1) | 0.9 |

Note: The NBO labels and E(2) values are hypothetical and serve as examples.

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods provide powerful tools for predicting and interpreting the spectroscopic data of molecules, offering valuable insights that complement experimental findings.

Gauge-Including Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for the calculation of NMR chemical shifts. researchgate.net This method effectively addresses the gauge-origin problem, leading to accurate predictions of chemical shifts for various nuclei. By calculating the magnetic shielding tensors for each atom in the molecule, the chemical shifts can be determined relative to a standard reference compound (e.g., tetramethylsilane).

For this compound, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and providing a deeper understanding of the electronic environment of each atom. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational changes.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 35.2 |

| C2 | 5.8 |

| C4 | 48.1 |

| C6 | 47.5 |

| C7 | 50.3 |

Note: The chemical shift values are hypothetical and for illustrative purposes.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netresearchgate.netnih.gov This is typically done by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. nih.gov These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For this compound, a theoretical vibrational analysis can help in the assignment of the bands observed in its experimental IR and Raman spectra. It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental data, as the harmonic approximation tends to overestimate vibrational frequencies.

Table 4: Selected Calculated Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Description |

| 3015 | C-H stretch (cyclopropyl) |

| 2940 | C-H stretch (diazepane) |

| 1350 | S=O asymmetric stretch |

| 1155 | S=O symmetric stretch |

| 1020 | C-N stretch |

Note: The wavenumbers and assignments are hypothetical examples.

Advanced Applications in Organic Synthesis and Chemical Biology Research

1-(Cyclopropanesulfonyl)-1,4-diazepane as a Versatile Synthetic Intermediate

The unique combination of a flexible seven-membered diazepine (B8756704) ring and a rigid, electronically distinct cyclopropanesulfonyl group makes This compound a valuable building block in synthetic chemistry.

Scaffold for the Construction of More Complex Molecular Architectures

The 1,4-diazepane ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to build ligands for a variety of biological targets. jocpr.comnih.govnih.govresearchgate.net The diazepine ring offers a semi-rigid and compact structure with multiple points for substitution, allowing for the spatial arrangement of various functional groups. nih.gov The introduction of a cyclopropanesulfonyl moiety at one of the nitrogen atoms creates a novel, functionalized scaffold.

Role as a Chiral Auxiliary or Ligand Precursor

While specific studies on the chiral applications of This compound are not extensively documented, the inherent structural features suggest its potential as a precursor for chiral auxiliaries or ligands. Sulfur-based chiral auxiliaries have demonstrated significant utility in asymmetric synthesis. scielo.org.mxnih.govacs.org The sulfur atom in the sulfonyl group of This compound could potentially be a stereogenic center, leading to chiral sulfonyl compounds.

Furthermore, the 1,4-diazepane ring can be synthesized in chiral forms or resolved into its constituent enantiomers. The combination of a chiral diazepane backbone with the cyclopropanesulfonyl group could lead to the development of novel chiral ligands for asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemistry of a reaction and are often recoverable for reuse. wikipedia.org The development of a synthetic route to enantiomerically pure This compound would open avenues for its use in stereoselective transformations.

Rational Ligand Design Utilizing the 1,4-Diazepane Framework

The 1,4-diazepane scaffold is a key element in the rational design of ligands that can interact with specific biological targets. nih.gov The conformational properties and substitution patterns of the diazepine ring are critical for modulating molecular recognition and binding affinity.

Design Principles for Modulating Molecular Recognition and Binding Affinity

The design of effective ligands often relies on creating molecules that can adopt a specific three-dimensional conformation to fit into a biological target's binding site. The 1,4-diazepane framework provides a balance of rigidity and flexibility that is advantageous for this purpose. The seven-membered ring can adopt several low-energy conformations, and the substituents on the nitrogen atoms can significantly influence which conformation is preferred.

The cyclopropanesulfonyl group in This compound is expected to have a strong influence on the molecule's properties. The sulfonyl group is a hydrogen bond acceptor, which can be a crucial interaction in a protein-ligand binding event. The cyclopropyl (B3062369) ring, being a small, rigid structure, can explore specific pockets within a binding site. By strategically modifying other parts of the molecule, such as adding substituents to the second nitrogen of the diazepine ring, it is possible to fine-tune the binding affinity and selectivity for a particular target.

Conformational Restriction and Flexibility in Ligand Optimization

The conformational flexibility of the 1,4-diazepane ring is a key factor in its utility as a scaffold. The ring can exist in various conformations, such as chair, boat, and twist-boat forms. The introduction of a bulky substituent like the cyclopropanesulfonyl group can restrict this conformational freedom. This restriction can be beneficial in ligand design, as it can pre-organize the molecule into a conformation that is favorable for binding, thereby reducing the entropic penalty upon binding.

Studies on N,N'-disubstituted 1,4-diazepanes have shown that the nature of the substituents dictates the preferred conformation of the seven-membered ring. The cyclopropanesulfonyl group, with its specific steric and electronic demands, would be expected to favor certain ring conformations over others. This conformational preference can be a powerful tool in optimizing the interaction of the ligand with its target protein.

Computational Design of 1,4-Diazepane Ligands for Specific Interactions

Computational methods are increasingly used in the rational design of ligands. Molecular modeling can be employed to predict the preferred conformations of This compound and its derivatives. Docking studies can then be used to simulate how these molecules might bind to a specific protein target, providing insights into potential binding modes and affinities.

While no specific computational studies on This compound are publicly available, the general approach would involve using quantum mechanics to determine the low-energy conformations of the molecule. These conformations would then be used in docking simulations with the three-dimensional structure of a target protein. The results of these simulations can guide the synthesis of new derivatives with improved binding properties. For example, computational insights have been used to understand the binding of other 1,4-diazepane-based ligands to their targets.

Systematic Variation of Substituents for Exploring Chemical Space

The exploration of chemical space through the systematic variation of substituents on a core scaffold is a fundamental strategy in drug discovery and chemical biology. For the 1,4-diazepane ring, this approach allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological properties, including potency, selectivity, and target engagement.

The 1,4-diazepane scaffold offers multiple points for substitution, typically at the N1 and N4 positions, and potentially on the carbon backbone of the ring. researchgate.net By systematically altering the chemical groups at these positions, researchers can create a library of related compounds and study the structure-activity relationships (SAR).

For instance, research on sigma receptor ligands based on the 1,4-diazepane core has demonstrated how varying substituents impacts receptor affinity. nih.gov In one study, a series of 1,4-diazepane derivatives were synthesized with different aromatic and heterocyclic groups attached to the nitrogen atoms. The results indicated that specific substitutions, such as benzofuran (B130515) and quinoline (B57606) moieties, led to high affinity for the σ1 receptor. nih.gov

The following table illustrates a hypothetical exploration of chemical space based on the this compound scaffold, drawing on general principles from related 1,4-diazepane research. The data presented is illustrative and intended to demonstrate the concept of systematic variation.

Table 1: Illustrative Systematic Variation of Substituents on a 1,4-Diazepane Core

| Compound | N1-Substituent | N4-Substituent | Observed Property (Hypothetical) | Reference Example Principle |

|---|---|---|---|---|

| A | Cyclopropanesulfonyl | H | Baseline | Introduction of a sulfonyl group can modulate solubility and cell permeability. |

| B | Cyclopropanesulfonyl | Benzyl (B1604629) | Increased lipophilicity, potential for π-stacking interactions. | Benzyl groups are common in sigma receptor ligands to enhance affinity. researchgate.net |

| C | Cyclopropanesulfonyl | 4-Methoxybenzyl | Introduction of electron-donating group, potential for altered metabolic stability. | Substituted benzyl groups can fine-tune electronic properties and receptor interactions. researchgate.net |

| D | Cyclopropanesulfonyl | Butyl | Increased alkyl character, potential for improved membrane traversal. | Alkyl chains are often varied to optimize pharmacokinetic properties. researchgate.net |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Development of Chemical Probes for Molecular Interaction Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. rjeid.com The development of a chemical probe requires a molecule with high affinity and selectivity for its target, as well as appropriate physicochemical properties to be effective in biological assays. chemicalprobes.org

The 1,4-diazepane scaffold is an excellent starting point for the development of chemical probes due to its proven ability to be decorated with various functional groups to achieve high target affinity and selectivity. nih.gov For a compound like this compound to be developed into a chemical probe, several steps would be necessary:

Identification of a Biological Target: The first step would be to identify a protein or other biomolecule with which the compound or its derivatives interact.

Affinity and Selectivity Optimization: Through systematic variation of substituents, as described in the previous section, the affinity and selectivity for the target would be optimized.

Introduction of a Reporter Group: To enable detection and visualization of the probe's interaction with its target, a reporter group might be attached. This could be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope. The flexible nature of the 1,4-diazepane ring allows for the attachment of such groups at positions that are not critical for target binding.

Characterization in Biological Systems: The finalized chemical probe would then be used in cellular or animal models to study the function of its biological target. rjeid.com

While there are no specific examples of chemical probes derived from this compound in the literature, the broader class of 1,4-diazepines has been explored for developing ligands for various receptors, which is a foundational step in creating chemical probes. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-Diazepane |

| Benzofuran |

Future Research Directions and Unanswered Questions

Development of Green and Sustainable Synthetic Routes

The future synthesis of 1-(Cyclopropanesulfonyl)-1,4-diazepane and its analogs must prioritize environmentally benign methodologies. Traditional multi-step syntheses often rely on hazardous reagents, stoichiometric activators, and volatile organic solvents, generating considerable waste. Future research should focus on developing "green" synthetic pathways that improve efficiency while minimizing environmental impact.

Key areas of investigation will include:

Catalytic Approaches: Exploring transition-metal or organocatalyzed reactions for the direct C-N and S-N bond formations required to construct the core structure. This would eliminate the need for stoichiometric activating agents.

Flow Chemistry: Implementing continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. This is particularly advantageous for managing potentially exothermic sulfonylation reactions.

Benign Solvents: Investigating the use of greener solvents such as water, supercritical CO2, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) to replace chlorinated hydrocarbons or polar aprotic solvents commonly used in sulfonamide synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby reducing waste.

An illustrative comparison of a hypothetical traditional route versus a future green route is presented below.

| Feature | Hypothetical Traditional Route | Hypothetical Green Route |

| Solvent | Dichloromethane (B109758) (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Base | Triethylamine (stoichiometric) | Catalytic organic base |

| Methodology | Batch processing | Continuous flow chemistry |

| Waste Profile | High (chlorinated solvent, salt byproduct) | Low (recyclable solvent, minimal byproduct) |

| Energy Use | High (multiple heating/cooling cycles) | Moderate (optimized thermal management) |

Advanced Characterization of Transient Conformational States

The 1,4-diazepane ring is conformationally flexible, capable of adopting multiple boat and chair-like conformations. The N-cyclopropanesulfonyl substituent introduces significant steric and electronic constraints, which will influence the conformational landscape and, consequently, the molecule's interaction with biological targets. Understanding the transient, or short-lived, conformational states is critical for a complete structure-activity relationship (SAR) profile.

Future research should employ advanced spectroscopic and computational techniques to probe these dynamic structures:

Variable-Temperature NMR (VT-NMR): This technique can be used to study the kinetics of conformational exchange, providing data on the energy barriers between different conformers.

Molecular Dynamics (MD) Simulations: Large-scale computational simulations can map the potential energy surface of the molecule, predicting the relative populations of different conformers and the pathways for interconversion. These simulations can reveal transient states that are too short-lived to be observed experimentally.

Predictive Modeling of Structure-Property-Interaction Relationships

To accelerate the discovery of derivatives with optimized properties, robust predictive models are essential. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can correlate structural features with biological activity and physicochemical properties. nih.govmdpi.com For a molecule like this compound, these models can guide the synthesis of new analogs with improved potency, selectivity, or metabolic stability. nih.govnih.gov

Future modeling efforts should focus on:

Descriptor Calculation: Utilizing a wide range of descriptors, including topological, electronic (derived from Density Functional Theory), and 3D descriptors, to capture the complex nature of the molecule. nih.govmdpi.com The rigidity of the cyclopropyl (B3062369) group and the flexibility of the diazepane ring will require a sophisticated combination of descriptors. rsc.org

Machine Learning Algorithms: Employing advanced machine learning techniques such as genetic function approximation, random forest, and neural networks to build highly predictive and validated QSAR models. nih.gov These models can handle complex, non-linear relationships between structure and activity. nih.gov

Predictive Power: The goal is to create models that can accurately forecast the properties of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the cycle time for lead optimization. nih.gov

| Model Type | Key Descriptors | Predicted Endpoint |

| QSAR | Topological indices, partial charges, dipole moment, HOMO/LUMO energies | Biological activity (e.g., IC50 at a specific target) |

| QSPR | Polar surface area (PSA), logP, number of rotatable bonds | Physicochemical properties (e.g., solubility, permeability) |

| PBPK | Intrinsic clearance, plasma protein binding, blood-to-plasma ratio | Pharmacokinetic parameters (e.g., half-life, bioavailability) |

Exploration of Novel Reactivity Patterns for Diversification

The this compound scaffold possesses several sites for chemical modification, allowing for the creation of a diverse library of analogs for screening. Future research should explore novel reactivity patterns to access new chemical space.

Key areas for exploration include:

Functionalization of the Diazepane Ring: Developing selective methods for C-H activation at various positions on the diazepane ring to introduce new substituents. This would allow for fine-tuning of the molecule's properties.

Modification of the Cyclopropyl Group: Investigating ring-opening reactions of the strained cyclopropane (B1198618) ring to generate novel linear sulfonyl derivatives. This could unlock different binding modes or pharmacological profiles.

Reactivity of the Unsubstituted Amine: The secondary amine within the diazepane ring is a key handle for diversification. Exploring a wide range of reactions beyond simple alkylation or acylation, such as multicomponent reactions or the introduction of complex heterocyclic systems.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize molecular design and discovery. nih.govarxiv.org For this compound, these technologies can be applied across the entire research and development pipeline. nih.gov

Future directions include:

Generative Models: Using generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel diazepane derivatives de novo. nih.govresearchgate.net These models can be trained on existing chemical and biological data to generate molecules with a high probability of possessing desired activities and drug-like properties. nih.gov

Predictive Bioactivity: Developing deep learning models to predict the biological activity of newly designed compounds against various targets, effectively pre-screening vast virtual libraries before any synthesis is undertaken. nih.govscienceopen.com

Synthesis Prediction: Employing AI tools to predict viable synthetic routes for novel, computer-generated compounds, ensuring that the designed molecules are synthetically accessible.

Active Learning: Implementing active learning cycles where the AI model suggests which compounds to synthesize and test next, based on the results of previous experiments. This iterative process can significantly accelerate the optimization of lead compounds. arxiv.org

By systematically addressing these future research directions, the scientific community can fully elucidate the chemical, physical, and biological properties of this compound and its derivatives, paving the way for potential applications in various fields of chemical science.

Q & A

Q. What are the key synthetic methodologies for preparing 1-(cyclopropanesulfonyl)-1,4-diazepane derivatives?

The synthesis of 1,4-diazepane derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(aryl)-1,4-diazepane analogs are synthesized by reacting 1,4-diazepane with halogenated aromatic substrates (e.g., bromobenzene derivatives) using catalysts like isopropylamine and polar solvents such as DMF or THF. Purification often employs alumina column chromatography with chloroform/methanol (95:5) eluent . Cyclopropanesulfonyl derivatives may require sulfonylation of the diazepane nitrogen using cyclopropanesulfonyl chloride under basic conditions (e.g., K₂CO₃), followed by recrystallization or chromatographic purification .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the diazepane ring protons (δ 1.7–3.5 ppm) and sulfonyl group integration confirm substitution. For example, 1-(3-trifluoromethylphenyl)-1,4-diazepane shows distinct splitting patterns (td, J = 7.96 Hz) for aromatic protons .

- LC/MS : Molecular ion peaks (e.g., m/z 245.85 for trifluoromethyl derivatives) validate molecular weight .

- X-ray crystallography : Resolves conformational flexibility of the diazepane ring and sulfonyl group orientation, as seen in analogs like 1,4-ditosyl-diazepane (C–C bond length: 0.004 Å) .

Q. What purification strategies are effective for isolating this compound?

- Chromatography : Normal-phase silica/alumina columns with methanol/ethyl acetate gradients (e.g., 20% MeOH in EtOAc) are standard for removing unreacted precursors .

- Recrystallization : Hydrochloride salts of diazepane derivatives (e.g., 1-(4-chlorophenyl)-1,4-diazepane) are recrystallized from methanol/diethyl ether mixtures to enhance purity .

Advanced Research Questions

Q. How can synthetic yields be improved for cyclopropanesulfonyl-substituted diazepanes?

Yield discrepancies (e.g., 38% vs. 53% in similar reactions ) may arise from:

- Catalyst optimization : Replacing isopropylamine with stronger bases (e.g., DBU) to enhance nucleophilicity.

- Solvent effects : Switching from DMF to acetonitrile may reduce side reactions.

- Temperature control : Gradual addition of halogenated substrates at 0–5°C to minimize exothermic decomposition.

Q. What experimental approaches are suitable for studying structure-activity relationships (SAR) in this compound class?

- Substituent variation : Introduce electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups on the aryl ring to assess effects on receptor binding. For example, 1-(3-cyanophenyl)-1,4-diazepane showed enhanced D3 receptor affinity compared to non-polar analogs .

- Conformational analysis : Use NOESY NMR or molecular dynamics simulations to correlate ring puckering with biological activity .

Q. How should conflicting spectral or biological data be resolved?

- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm proton coupling patterns .

- Biological replicates : Repeat enzyme assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) to minimize variability. For instance, inconsistent antiparkinsonian activity in diazepane derivatives was linked to assay temperature fluctuations .

Q. What gaps exist in toxicological profiling, and how can they be addressed?

Current data lack:

- Metabolic pathways : Use LC-HRMS to identify hepatic metabolites in vitro (e.g., human microsomes).

- Chronic toxicity : Conduct 90-day rodent studies with dose ranges (10–100 mg/kg) to establish NOAEL. Reference frameworks from 1,4-dioxane toxicity assessments can guide study design .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.